molecular formula C6H12O2 B15371942 1-Cyclopropyl-1,3-propanediol

1-Cyclopropyl-1,3-propanediol

Cat. No.: B15371942
M. Wt: 116.16 g/mol
InChI Key: RNVDETXCIRALGP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,3-propanediol is a diol derivative featuring a cyclopropyl substituent at the 1-position of the propanediol backbone. Cyclopropane rings are known to confer kinetic stability while maintaining thermodynamic instability, making them valuable in pharmaceutical and materials chemistry .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1-cyclopropylpropane-1,3-diol

InChI

InChI=1S/C6H12O2/c7-4-3-6(8)5-1-2-5/h5-8H,1-4H2

InChI Key

RNVDETXCIRALGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCO)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-cyclopropyl-1,3-propanediol with structurally related diols and substituted propanediols, highlighting molecular features, reactivity, and research findings:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Reactivity Applications/Research Findings References
This compound C₆H₁₀O₂* ~130.14* Cyclopropyl (C₁), 1,3-diol High ring strain; potential for alkoxylation or nucleophilic substitution. Likely intermediate in synthesis of quinolone antibiotics or heterocycles .
3-Isopropylamino-1,2-propanediol C₆H₁₅NO₂ 133.19 Isopropylamino (C₃), 1,2-diol Amine reactivity; possible toxicity (requires safety protocols). Industrial solvent or pharmaceutical precursor; handled as hazardous material .
1,2-Diguaiacyl-1,3-propanediol C₁₇H₁₈O₆ 318.32 Guaiacyl (aromatic methoxy) groups at C₁, C₂ Acidolysis-resistant; forms condensation products under HCl. Lignin model compound for studying acidolysis mechanisms in biomass processing .
20-Hydroxy-1,3-propanediol C₃H₈O₃* 92.09 Hydroxyl at C₂ (position ambiguous) Lower molecular weight; comparative stability in derivatives. Structural ambiguity noted; used in phytochemical studies of triterpenoids .
2-Amino-2-methyl-1,3-propanediol C₄H₁₁NO₂ 105.14 Amino (C₂), methyl (C₂) Basic properties; studied for pH-dependent behavior. Buffer component or ligand in coordination chemistry .
2-Bromo-2-nitro-1,3-propanediol C₃H₆BrNO₄ 200.99 Bromo, nitro (C₂) Electrophilic reactivity; forms propargyl derivatives. Intermediate for synthesizing novel nitro- and bromo-functionalized compounds .

Key Research Findings and Comparative Analysis

Reactivity Under Acidic Conditions

  • 1,2-Diguaiacyl-1,3-propanediol undergoes acidolysis in refluxing 0.2N HCl without methyl group rearrangement, producing low-molecular-weight compounds and confirming lignin degradation pathways . In contrast, This compound ’s cyclopropane ring may exhibit strain-driven reactivity under similar conditions, though experimental data are needed.
  • 2-Bromo-2-nitro-1,3-propanediol reacts with propargyl bromide to form dipropargyl diesters, highlighting its utility in synthesizing nitro-functionalized intermediates .

Alkoxylation Potential

  • Alkoxylation of cyclopropyl-containing substrates (e.g., 1-cyclopropyl-1,3-diphenylprop-2-yn-1-ol) with ethanol yields (Z)-alkoxy derivatives in quantitative yields under optimized conditions (TfOH catalyst, reflux) . This suggests this compound could similarly participate in etherification or esterification reactions for functional material synthesis.

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